2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol
CAS No.:
Cat. No.: VC13530136
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N2O |
|---|---|
| Molecular Weight | 262.39 g/mol |
| IUPAC Name | 2-[(3R)-3-[benzyl(ethyl)amino]piperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C16H26N2O/c1-2-18(13-15-7-4-3-5-8-15)16-9-6-10-17(14-16)11-12-19/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m1/s1 |
| Standard InChI Key | JUHQOVHXDNEWLX-MRXNPFEDSA-N |
| Isomeric SMILES | CCN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CCO |
| SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)CCO |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)CCO |
Introduction
Synthesis Pathways
The synthesis of 2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol typically involves multi-step organic reactions that incorporate stereoselective methods to ensure the correct (R)-configuration at the stereocenter. While specific details for this compound are not readily available, general approaches for similar molecules include:
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Piperidine Functionalization:
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Starting with commercially available piperidine derivatives, functional groups can be introduced through nucleophilic substitution or reductive amination reactions.
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Chiral Synthesis:
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Enantioselective catalysts or chiral auxiliaries can be used to achieve the desired (R)-stereochemistry during the addition of the benzyl-ethyl-amino group.
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Ethanol Group Introduction:
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The ethanol side chain can be added through alkylation reactions using ethylene oxide or other suitable reagents.
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Medicinal Chemistry
Compounds containing piperidine and ethanol functionalities are often explored for their biological activities, particularly in drug discovery. Possible applications include:
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Neurotransmitter Modulation:
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Piperidine derivatives are known to interact with monoamine transporters (e.g., dopamine, norepinephrine), suggesting potential utility in treating neurological disorders such as depression or ADHD.
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Pharmacological Targeting:
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The benzyl and ethanol groups may enhance binding affinity to specific receptors or enzymes, making this compound a candidate for further pharmacological evaluation.
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Chemical Biology
The hydroxyl group in the ethanol moiety provides a handle for further chemical modifications, allowing researchers to create derivatives for structure-activity relationship (SAR) studies.
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